

# Technical Guide: Discovery and Synthesis of Novel Flufenamic Acid Derivatives

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## Compound of Interest

Compound Name: *Triethylene glycol flufenamate*

CAS No.: 30544-48-0

Cat. No.: B1206888

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From NSAID to Multi-Target Scaffold: TEAD Inhibition and Heterocyclic Hybrids

## Executive Summary

Flufenamic acid (FFA) has historically been categorized strictly as a non-steroidal anti-inflammatory drug (NSAID) targeting cyclooxygenase (COX) enzymes.[1][2] However, recent medicinal chemistry campaigns have reclassified FFA as a "privileged scaffold." Its core structure—an N-phenylanthranilic acid bearing a trifluoromethyl group—possesses inherent binding affinity for the TEAD-YAP complex (Hippo signaling pathway) and bacterial DNA gyrase.

This guide details the synthetic strategies to transition FFA from a generic analgesic to a targeted therapeutic agent.[3] We focus on two primary derivative classes: TEAD-Palmitate Pocket Inhibitors (Anticancer) and 1,2,3-Triazole Hybrids (Antimicrobial).

## Pharmacophore Analysis & Rational Design

To synthesize effective derivatives, one must respect the Structure-Activity Relationship (SAR) of the core fenamate scaffold.

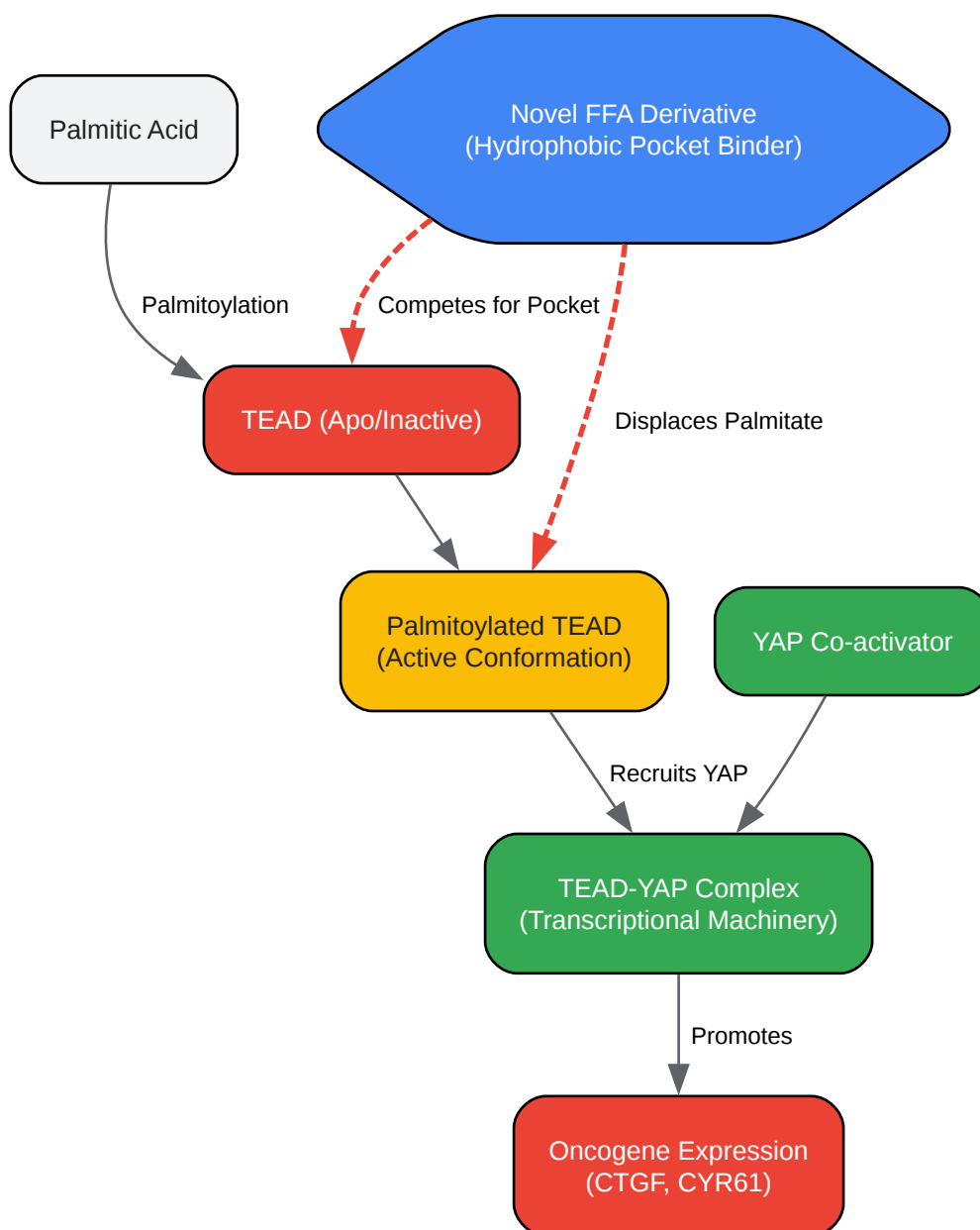
Region	Chemical Moiety	Function & Modification Strategy
Region A	Carboxylic Acid (C-1)	Primary Synthetic Handle. Ionized at physiological pH (pKa ~3.9). Direct irritation source. Strategy: Convert to amides, hydrazides, or bioisosteres (tetrazoles) to improve cell permeability and reduce GI toxicity.
Region B	Diphenylamine Bridge (-NH-)	Essential Linker. Provides the necessary "butterfly" conformation. Constraint: Do not alkylate or oxidize; loss of H-bonding capability destroys activity.
Region C	Trifluoromethyl Group (-CF <sub>3</sub> )	Lipophilic Anchor. Increases metabolic stability and membrane penetration. Critical for binding in the hydrophobic TEAD palmitate pocket.

## Pathway A: TEAD-YAP Inhibitors (Anticancer)

Mechanism: The Hippo signaling pathway controls organ size and tumor suppression. FFA binds to the central hydrophobic pocket of the TEAD transcription factor, displacing palmitic acid and preventing the TEAD-YAP interaction required for cancer cell proliferation.

### Mechanism of Action Diagram

The following diagram illustrates how FFA derivatives intervene in the Hippo pathway.



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Caption: FFA derivatives function as competitive inhibitors, occupying the TEAD central pocket to prevent palmitoylation and subsequent YAP recruitment.

## Lead Compound Design (LM-Series)

Recent studies (e.g., Pobbati et al., Structure) have shown that extending the carboxylic acid into a hydrophobic amide or ketone improves binding affinity within the deep TEAD pocket.

- Target: N-(benzenesulfonyl)flufenamic hydrazides.

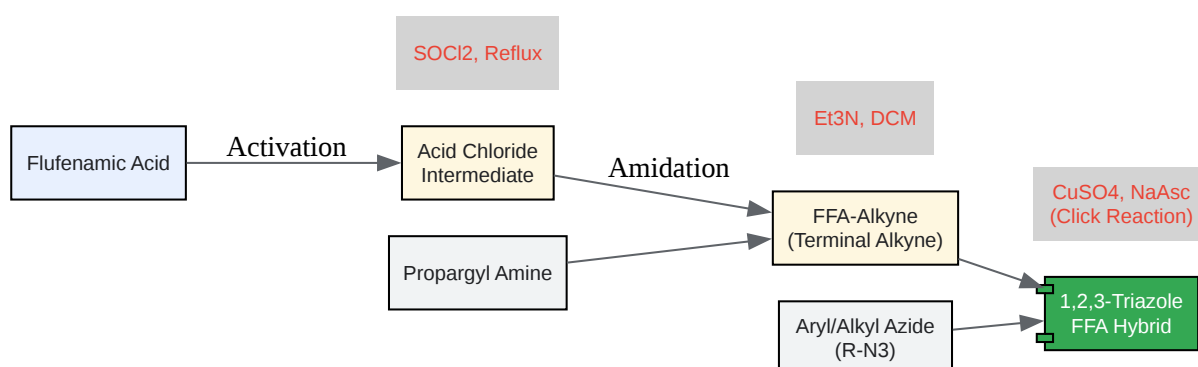
- Rationale: The sulfonamide tail interacts with residues deep in the pocket (Cys380 region), while the fenamate head occupies the entrance.

## Pathway B: Heterocyclic Hybrids (Antimicrobial)

Strategy: Hybridization of FFA with 1,2,3-triazoles via "Click Chemistry" (CuAAC). This introduces a secondary pharmacophore capable of hydrogen bonding with bacterial DNA gyrase, a mechanism distinct from COX inhibition.

### Synthetic Workflow Diagram

This workflow details the conversion of FFA to a Click-ready azide and subsequent coupling.



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Caption: Modular synthesis of FFA-Triazole hybrids via acid chloride activation and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

## Detailed Experimental Protocols

Note: All reactions must be performed in a fume hood. Standard PPE (gloves, goggles, lab coat) is mandatory.

### Protocol 5.1: Synthesis of FFA-Propargyl Amide (Alkyne Precursor)

This intermediate is the "Click" handle.

- Activation:
  - Dissolve Flufenamic Acid (2.81 g, 10 mmol) in dry Toluene (30 mL).
  - Add Thionyl Chloride (SOCl<sub>2</sub>) (1.5 mL, 20 mmol) dropwise.
  - Reflux at 110°C for 3 hours. Monitor by TLC (disappearance of acid).
  - Evaporate solvent and excess SOCl<sub>2</sub> under reduced pressure to yield the crude acid chloride (yellow oil). Do not purify; use immediately.
- Amidation:
  - Dissolve the crude acid chloride in dry Dichloromethane (DCM, 20 mL).
  - In a separate flask, mix Propargyl Amine (0.7 mL, 11 mmol) and Triethylamine (Et<sub>3</sub>N) (2.8 mL, 20 mmol) in DCM (10 mL).
  - Cool the amine solution to 0°C in an ice bath.
  - Add the acid chloride solution dropwise over 20 minutes.
  - Stir at room temperature for 12 hours.
- Workup:
  - Wash with 1N HCl (2 x 20 mL) to remove unreacted amine.
  - Wash with sat. NaHCO<sub>3</sub> (2 x 20 mL) to remove unreacted acid.
  - Dry over anhydrous Na<sub>2</sub>SO<sub>4</sub> and concentrate.
  - Yield: Expect ~85-90% as an off-white solid.

## Protocol 5.2: "Click" Synthesis of 1,2,3-Triazole Derivative

- Reaction Setup:

- Dissolve FFA-Propargyl Amide (1.0 eq) and the desired Organic Azide (1.1 eq) in a 1:1 mixture of t-Butanol/Water (10 mL per mmol).
- Catalyst Addition:
  - Add Copper(II) Sulfate Pentahydrate (5 mol%).
  - Add Sodium Ascorbate (10 mol%). The solution should turn bright yellow/orange.
- Execution:
  - Stir vigorously at room temperature for 8–12 hours.
  - Self-Validation: The product usually precipitates out of the water/alcohol mixture as the reaction proceeds.
- Purification:
  - Filter the precipitate.
  - Wash with cold water and dilute ammonium hydroxide (to remove copper traces).
  - Recrystallize from Ethanol.

## Comparative Activity Data

The following table summarizes the shift in potency when FFA is derivatized for non-COX targets.

Compound	Target	IC50 / MIC	Reference
Flufenamic Acid (Parent)	COX-2	1.8 $\mu$ M	[Wikipedia, 2024]
Flufenamic Acid (Parent)	TEAD-YAP	~100 $\mu$ M	[Pobbati et al., 2015]
FFA-Nanoprodrug	Glioma (U87-MG)	20 $\mu$ M	[NIH, 2024]
LM-41 (FFA Derivative)	TEAD-YAP	< 5 $\mu$ M	[Béliveau, 2023]
FFA-Triazole Hybrid (7g)	S. aureus	16 $\mu$ g/mL	[Bentham Sci, 2022]

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- Bentham Science. (2022). Synthesis of Novel NSAIDs Linked to Triazolyl-oxadiazole Heterocyclic Compounds. [Link](#)
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